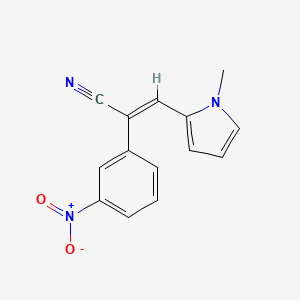
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione, also known as CC-1065 or its prodrug, adozelesin, is a potent antitumor agent that belongs to the class of DNA alkylating agents. The compound is derived from the bacterium Streptomyces and has been extensively studied for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione involves the formation of a covalent bond with the minor groove of DNA. This binding causes DNA damage, including the formation of DNA adducts, DNA strand breaks, and the inhibition of DNA replication and transcription. The DNA damage caused by 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is irreversible and leads to cell death.
Biochemical and Physiological Effects
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several biochemical and physiological effects. The compound is highly cytotoxic and causes DNA damage in cancer cells. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. The compound has also been shown to have minimal toxicity in normal cells, making it an attractive candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
The advantages of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for lab experiments include its potency, selectivity, and specificity. The compound is highly effective against cancer cells and has minimal toxicity in normal cells. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has also been extensively studied, and several methods have been developed for its synthesis and purification.
The limitations of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for lab experiments include its complex mechanism of action and the difficulty of working with the compound. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is highly cytotoxic and requires careful handling and storage. The compound also has limited solubility, which can make it difficult to work with in certain experiments.
Future Directions
Several future directions for 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione research include the development of more effective delivery methods, the identification of biomarkers for patient selection, and the development of combination therapies. The compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical use.
Conclusion
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a potent antitumor agent that has been extensively studied for its potential use in cancer therapy. The compound works by binding to the minor groove of DNA and causing irreversible DNA damage. 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its potency, selectivity, and specificity. The compound also has several limitations, including its complex mechanism of action and the difficulty of working with the compound. Further research is needed to determine the potential of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione for clinical use.
Synthesis Methods
The synthesis of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is a complex process that involves several steps. The first step involves the isolation of the parent compound, CC-1064, from the bacterium Streptomyces. CC-1064 is then converted to adozelesin, the prodrug of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione, through a series of chemical reactions. The synthesis of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been extensively studied, and several methods have been developed for its production.
Scientific Research Applications
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione has been extensively studied for its potential use in cancer therapy. The compound is a potent antitumor agent that works by binding to the minor groove of DNA and causing DNA damage. The mechanism of action of 9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione is complex and involves several steps, including the formation of a covalent bond with DNA, the induction of DNA strand breaks, and the inhibition of DNA replication and transcription.
properties
IUPAC Name |
9-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O2/c1-17-12-11(13(20)18(2)14(17)21)16-8-19(12)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMMRIODXMCYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-chlorobenzyl)-1,3-dimethyl-3,9-dihydro-1H-purine-2,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)

![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295286.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-methylpiperidine-3-carboxamide](/img/structure/B5295292.png)
![(3R*,3aR*,7aR*)-1-(2-furoyl)-3-(3-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5295307.png)
![N-benzyl-N'-[4-(methylamino)-2-oxo-2H-chromen-3-yl]urea](/img/structure/B5295319.png)
![N-(2-furylmethyl)-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5295324.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5295327.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1H-pyrrol-1-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5295339.png)
![2,2-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5295345.png)
![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)